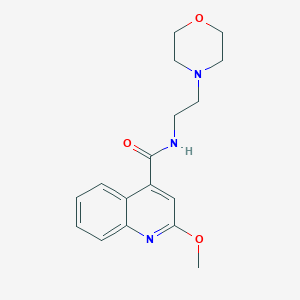
2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide, also known as ETP-46464, is a small molecule inhibitor that targets the oncogenic transcription factor ETS-family transcription factor-1 (ETV1). This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including prostate cancer and melanoma.
Mecanismo De Acción
2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide works by binding to the DNA-binding domain of ETV1, preventing it from binding to its target genes and regulating their expression. This leads to the inhibition of the oncogenic signaling pathways that are activated by ETV1, ultimately resulting in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide is its specificity for ETV1, which makes it a potentially effective treatment for cancers that are driven by this oncogenic transcription factor. However, one limitation of this compound is that it may not be effective in all types of cancer, as other oncogenic transcription factors may be driving the growth and proliferation of cancer cells.
Direcciones Futuras
There are several potential future directions for the research and development of 2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide. One possibility is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of this compound as a treatment for other types of cancer, including those driven by other oncogenic transcription factors. Finally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of this compound as a cancer therapy.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide involves several steps, including the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine to form the desired product.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. Preclinical studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including those resistant to other treatments. In addition, this compound has been shown to have synergistic effects when used in combination with other cancer therapies.
Propiedades
IUPAC Name |
2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-22-16-12-14(13-4-2-3-5-15(13)19-16)17(21)18-6-7-20-8-10-23-11-9-20/h2-5,12H,6-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBRNTANRHBBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
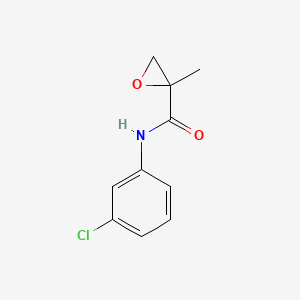
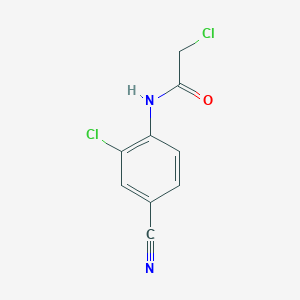

![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)
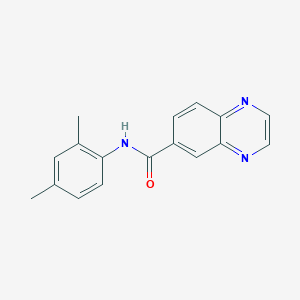
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)
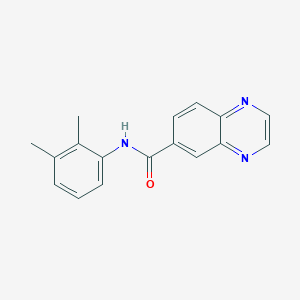
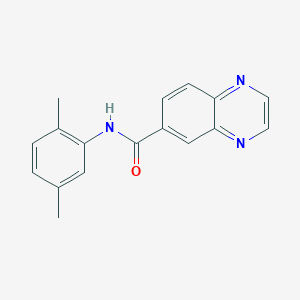
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)
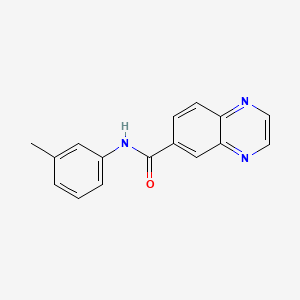
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)